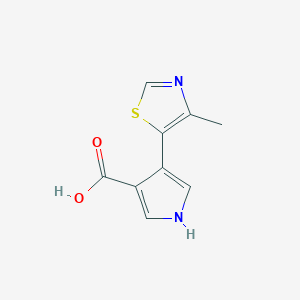

4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid

Descripción

4-(4-Methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 4-methylthiazole moiety. This structure combines two pharmacologically relevant heterocycles: pyrrole (a five-membered aromatic ring with one nitrogen atom) and thiazole (a five-membered ring containing sulfur and nitrogen).

Propiedades

IUPAC Name |

4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-5-8(14-4-11-5)6-2-10-3-7(6)9(12)13/h2-4,10H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRUHJNDDVCTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CNC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.

Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving the appropriate precursors.

Functionalization: The carboxylic acid group is introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or amines.

Substitution: Substitution reactions can introduce different functional groups at various positions on the thiazole and pyrrole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidized derivatives such as ketones and aldehydes.

Reduced derivatives such as alcohols and amines.

Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a building block in drug discovery due to its biological activity. Thiazole derivatives are known for their:

- Antimicrobial Properties : They can inhibit the growth of bacteria and fungi, making them candidates for antibiotic development.

- Anticancer Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, prompting further investigation into their mechanisms of action.

Case Study : A study demonstrated that thiazole derivatives could effectively inhibit specific cancer cell proliferation, leading to further exploration of 4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid as a potential anticancer agent .

Agriculture

The compound's biological activity extends to agrochemicals. It can be utilized in the development of:

- Fungicides : Its antifungal properties can help protect crops from fungal infections.

- Herbicides : The compound's ability to affect plant growth pathways makes it a candidate for herbicide formulation.

Data Table : Potential Agrochemical Applications

| Application Type | Active Ingredient | Mechanism of Action |

|---|---|---|

| Fungicide | This compound | Inhibition of fungal cell wall synthesis |

| Herbicide | This compound | Disruption of photosynthesis |

Materials Science

In materials science, thiazole derivatives are explored for their unique properties:

- Conductivity : The compound can be incorporated into polymers to enhance electrical conductivity.

- Stability : Its structural integrity under various conditions makes it suitable for developing stable materials.

Mecanismo De Acción

The mechanism by which 4-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

Heterocyclic Core Differences

- Pyrrole vs. Pyrazole vs.

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-methyl group on the thiazole (target compound) is electron-donating, increasing the thiazole’s aromatic stability. In contrast, chloro () and bromo () substituents are electron-withdrawing, altering acidity and reactivity .

- The Fmoc-protected compound () is significantly bulkier, limiting its role to synthetic intermediates rather than bioactive molecules .

Carboxylic Acid Functionality

- All compounds share a carboxylic acid group, but its acidity varies with substituents. For example, the electron-withdrawing chloro group in 4-chloro-1-methylpyrazole-5-carboxylic acid () lowers the pKa compared to the target compound’s methylthiazole-substituted analog .

Actividad Biológica

4-(4-Methyl-1,3-thiazol-5-yl)-1H-pyrrole-3-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may lead to diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

Chemical Name: this compound

CAS Number: 1484948-42-6

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24 g/mol

InChI Key: UYRUHJNDDVCTJA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition: Potential inhibition of xanthine oxidase, which is involved in purine metabolism and oxidative stress regulation.

- Antiviral Activity: Similar compounds have demonstrated antiviral properties, suggesting potential efficacy against viral infections.

Antioxidant Activity

Research indicates that thiazole derivatives exhibit antioxidant properties. For instance, related compounds have shown moderate antioxidant activities with IC50 values ranging from 15.3 to 19.6 μM . This suggests that this compound may also possess similar properties.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. A study on pyrrole derivatives indicated that certain analogs had significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values between 3.12 and 12.5 μg/mL . The presence of the thiazole ring may enhance this activity.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.